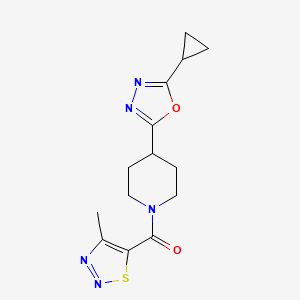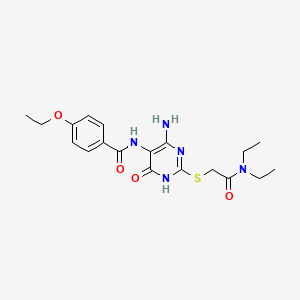
3-Bromo-2-pyridin-4-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-pyridin-4-ylpyridine is an organic chemical compound that belongs to the family of pyridines. This compound is widely used in scientific research due to its unique properties and applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-pyridin-4-ylpyridine is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-Bromo-2-pyridin-4-ylpyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to have anti-inflammatory properties. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Bromo-2-pyridin-4-ylpyridine is its versatility. This compound can be used in a wide range of scientific research applications. Additionally, it is relatively easy to synthesize and has a high purity. However, one of the limitations of this compound is its potential toxicity. Researchers must take precautions when handling this compound to avoid exposure.
Future Directions
There are many future directions for the use of 3-Bromo-2-pyridin-4-ylpyridine in scientific research. One potential direction is the development of new drugs and pharmaceuticals. This compound has shown promise as a potential treatment for cancer and Alzheimer's disease. Additionally, researchers could explore the use of this compound in the development of new materials for electronic and optoelectronic applications.
In conclusion, 3-Bromo-2-pyridin-4-ylpyridine is a versatile organic compound that has a wide range of scientific research applications. Its unique properties make it an important building block in the synthesis of various organic compounds. As research continues, this compound has the potential to lead to the development of new drugs and materials for a variety of applications.
Synthesis Methods
The synthesis of 3-Bromo-2-pyridin-4-ylpyridine can be achieved through various methods. One of the most common methods involves the reaction of 3-bromo-2-pyridin-4-ylboronic acid with pyridine-4-carboxaldehyde in the presence of a palladium catalyst. This method yields a high purity product with good yield.
Scientific Research Applications
3-Bromo-2-pyridin-4-ylpyridine has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. This compound is also used in the development of new drugs and pharmaceuticals. Researchers use it to study the mechanism of action of various enzymes and proteins. Additionally, this compound is used in the development of new materials for electronic and optoelectronic applications.
properties
IUPAC Name |
3-bromo-2-pyridin-4-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZYRMHSPHNIPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2369880.png)
![1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2369881.png)
![N-(butan-2-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369882.png)
![methyl 2-{[4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2369888.png)


![1-phenethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2369891.png)

![4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369893.png)

![9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2369896.png)

![1-[3-(Aminomethyl)azetidin-1-yl]ethanone](/img/structure/B2369898.png)
![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2369903.png)